![molecular formula C16H29BrN2S3 B2734188 2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole CAS No. 128016-40-0](/img/structure/B2734188.png)
2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromoethyl and dodecylsulfanyl groups attached to the thiadiazole ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazide and carbon disulfide under acidic conditions.
Introduction of the Bromoethyl Group: The bromoethyl group can be introduced via nucleophilic substitution reactions using 2-bromoethanol or 2-bromoethylamine as starting materials.
Attachment of the Dodecylsulfanyl Group: The dodecylsulfanyl group can be attached through a thiol-ene reaction, where dodecanethiol reacts with an alkene precursor under radical initiation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromoethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl derivatives.
Substitution: Aminoethyl or thioethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and DNA. The dodecylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. These interactions can lead to the modulation of biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-Chloroethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole
- 2-[(2-Bromoethyl)sulfanyl]-5-(octylsulfanyl)-1,3,4-thiadiazole
- 2-[(2-Bromoethyl)sulfanyl]-5-(hexadecylsulfanyl)-1,3,4-thiadiazole
Uniqueness
2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole is unique due to the specific combination of bromoethyl and dodecylsulfanyl groups, which impart distinct chemical reactivity and physical properties
Eigenschaften
IUPAC Name |
2-(2-bromoethylsulfanyl)-5-dodecylsulfanyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29BrN2S3/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-18-19-16(22-15)21-14-12-17/h2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZFIMLTWZTGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NN=C(S1)SCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29BrN2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-{2-[(1-methylpiperidin-4-yl)amino]phenyl}pyridine-4-carboxamide](/img/structure/B2734105.png)
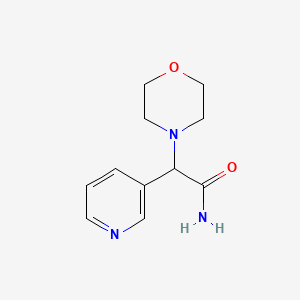
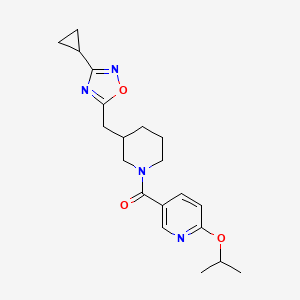
![4-(4-chlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2734113.png)
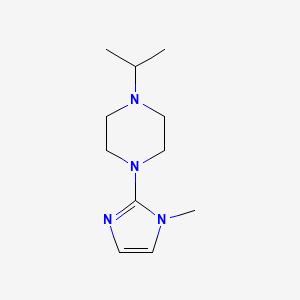
![1-(prop-2-enoyl)-N-[(1s,4s)-4-methanesulfonylcyclohexyl]piperidine-4-carboxamide](/img/structure/B2734115.png)
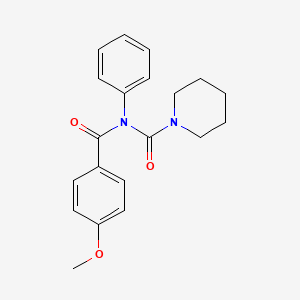
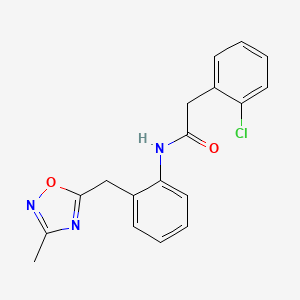
![2,4-Dichloro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid](/img/structure/B2734120.png)
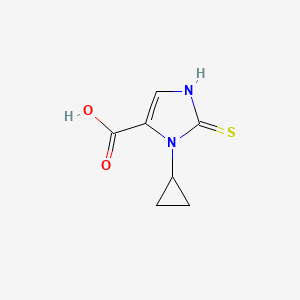

![Ethyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2734125.png)
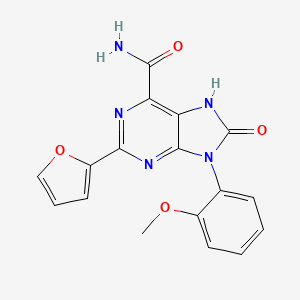
![1-(3-fluorophenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2734128.png)
